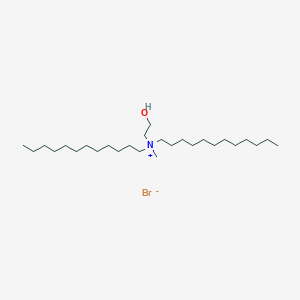
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene is an organic compound with the molecular formula C12H22 It is a branched hydrocarbon with two methyl groups and an isopropyl group attached to a hepta-diene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene typically involves the alkylation of a suitable diene precursor with isopropyl and methyl groups. One common method is the reaction of 4,6-dimethylhepta-2,4-diene with isopropyl bromide in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation process. The product is then purified through distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the diene using catalysts like palladium on carbon can yield the saturated hydrocarbon.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Chlorine gas in the presence of UV light or bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Formation of 4,6-dimethyl-3-(propan-2-yl)heptan-2-one.
Reduction: Formation of 4,6-dimethyl-3-(propan-2-yl)heptane.
Substitution: Formation of this compound chloride or bromide.
科学研究应用
4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or signaling pathways. In chemical reactions, its diene structure enables participation in Diels-Alder reactions, forming cyclohexene derivatives.
相似化合物的比较
4,6-Dimethylhepta-2,4-diene: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylhepta-2,4-diene: Lacks the methyl groups at positions 4 and 6, affecting its reactivity and physical properties.
4,6-Dimethyl-3-(propan-2-yl)heptane: Saturated version of the compound, with different chemical reactivity.
Uniqueness: 4,6-Dimethyl-3-(propan-2-yl)hepta-2,4-diene is unique due to its combination of methyl and isopropyl groups on a diene backbone, which imparts specific steric and electronic properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
属性
CAS 编号 |
63787-86-0 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
4,6-dimethyl-3-propan-2-ylhepta-2,4-diene |
InChI |
InChI=1S/C12H22/c1-7-12(10(4)5)11(6)8-9(2)3/h7-10H,1-6H3 |
InChI 键 |
QWTIBZCZZQCELH-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C(C)C)C(=CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)

![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
